molecular formula C16H22BClO2 B13469522 2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13469522
M. Wt: 292.6 g/mol
InChI Key: GORGLYFKTVMNTI-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique structure with a chloro, cyclopropyl, and methyl substitution on the phenyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with a boronic ester. A common method includes the use of palladium-catalyzed borylation reactions. The reaction conditions often involve:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, ether, reflux.

    Substitution: Sodium methoxide, methanol, room temperature.

Major Products

    Oxidation: 2-(4-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reduction: 2-(4-Cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: 2-(2-Methoxy-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Chlorophenylboronic acid

Uniqueness

2-(2-Chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring. The presence of the chloro, cyclopropyl, and methyl groups provides distinct steric and electronic properties, making it a valuable compound for specialized synthetic applications.

Properties

Molecular Formula

C16H22BClO2

Molecular Weight

292.6 g/mol

IUPAC Name

2-(2-chloro-4-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BClO2/c1-10-8-13(14(18)9-12(10)11-6-7-11)17-19-15(2,3)16(4,5)20-17/h8-9,11H,6-7H2,1-5H3

InChI Key

GORGLYFKTVMNTI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C3CC3)C

Origin of Product

United States

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